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Compound of Interest

Compound Name: Methyl isodrimeninol

Cat. No.: B586165 Get Quote

Methyl Isodrimeninol: A Physicochemical Deep
Dive for Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction
Methyl isodrimeninol, a drimane-type sesquiterpenoid, has emerged as a molecule of interest

in the field of drug discovery.[1][2] Drimane sesquiterpenoids are a class of natural products

known for a wide range of biological activities, including anti-inflammatory, antifungal, and

antibacterial properties.[1][2] Recent studies have highlighted the anti-inflammatory potential of

isodrimeninol, a closely related compound, which has been shown to modulate inflammatory

pathways.[3][4] Specifically, isodrimeninol has been observed to reduce the expression of pro-

inflammatory cytokines such as Interleukin-1beta (IL-1β) and Interleukin-6 (IL-6) in cellular

models of inflammation.[3][4] This activity is believed to be mediated, at least in part, through

the inhibition of the NF-κB signaling pathway. Given this promising biological activity, a

thorough understanding of the physicochemical properties of Methyl isodrimeninol is
paramount for its successful development as a therapeutic agent.

This technical guide provides a comprehensive overview of the essential physicochemical

properties of Methyl isodrimeninol relevant to drug development. Due to the limited

availability of experimentally determined data in public literature, this document outlines the

critical experimental protocols required to characterize this molecule fully. The presented data
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tables are formatted to serve as templates for recording experimental findings, thereby guiding

researchers in their investigation of Methyl isodrimeninol as a potential drug candidate.

Core Physicochemical Properties
A comprehensive understanding of the physicochemical properties of a drug candidate is

fundamental to predicting its pharmacokinetic and pharmacodynamic behavior. These

properties influence formulation development, delivery, and ultimately, therapeutic efficacy.

Identity and Structure
It is essential to confirm the identity and structure of Methyl isodrimeninol before proceeding

with any experimental work.

Property Value Source

IUPAC Name

(1R,5aS,9aS,9bR)-1,3,5,5a,6,7

,8,9,9a,9b-Decahydro-1-

methoxy-6,6,9a-

trimethylnaphtho[1,2-c]furan

ECHEMI

CAS Number 442851-27-6 [1]

Molecular Formula C16H26O2 [1]

Molecular Weight 250.38 g/mol [5]

Structure

(Image of the chemical

structure of Methyl

isodrimeninol should be

included here)

Physicochemical Data (Template for Experimental
Determination)
The following table summarizes the key physicochemical parameters that need to be

experimentally determined for Methyl isodrimeninol.
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Parameter Experimental Value Method Summary
Importance in Drug
Development

Melting Point (°C) Capillary Melting Point

Purity assessment

and solid-state

characterization.

Boiling Point (°C)
Ebulliometry (if

applicable)

Relevant for

purification and

processing.

pKa

Potentiometric

titration, UV-

spectrophotometry, or

Capillary

Electrophoresis

Predicts the ionization

state at different

physiological pHs,

impacting solubility

and permeability.

Aqueous Solubility

(mg/mL)

Shake-flask method,

Potentiometric titration

Crucial for absorption

and formulation

development.

Solubility in Organic

Solvents

Important for

extraction, purification,

and formulation.

Qualitatively reported

as soluble in

Chloroform and

Dichloromethane.[5]

LogP (Octanol/Water)
Shake-flask method,

HPLC

Measures lipophilicity,

which influences

membrane

permeability and

protein binding.

LogD (at pH 7.4)

Shake-flask method

with buffered aqueous

phase

Represents the

effective lipophilicity at

physiological pH.
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Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reliable and

reproducible physicochemical data.

Determination of Aqueous Solubility (Shake-Flask
Method)
Objective: To determine the equilibrium solubility of Methyl isodrimeninol in an aqueous

medium.

Methodology:

An excess amount of solid Methyl isodrimeninol is added to a known volume of purified

water (or a relevant buffer, e.g., PBS pH 7.4) in a sealed, clear container.

The suspension is agitated at a constant temperature (typically 25°C or 37°C) for a sufficient

period (e.g., 24-48 hours) to ensure equilibrium is reached.

The suspension is then allowed to stand, or is centrifuged/filtered, to separate the

undissolved solid from the saturated solution.

The concentration of Methyl isodrimeninol in the clear supernatant is quantified using a

suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with

UV detection or Mass Spectrometry (MS).

The experiment should be performed in triplicate to ensure accuracy.

Determination of Lipophilicity (LogP) by Shake-Flask
Method
Objective: To determine the octanol-water partition coefficient (LogP) of Methyl isodrimeninol.

Methodology:

A solution of Methyl isodrimeninol of known concentration is prepared in either n-octanol or

water.
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Equal volumes of n-octanol and water (pre-saturated with each other) are added to a sealed

container with the Methyl isodrimeninol solution.

The mixture is agitated vigorously for a set period to allow for partitioning of the compound

between the two phases.

The mixture is then centrifuged to ensure complete separation of the octanol and aqueous

layers.

The concentration of Methyl isodrimeninol in both the n-octanol and aqueous phases is

determined using a suitable analytical method (e.g., HPLC-UV/MS).

The partition coefficient (P) is calculated as the ratio of the concentration in the octanol

phase to the concentration in the aqueous phase. LogP is the logarithm of this value.

Chemical Stability Assay
Objective: To assess the stability of Methyl isodrimeninol under various conditions relevant to

storage and physiological environments.

Methodology:

Stock solutions of Methyl isodrimeninol are prepared in a suitable solvent (e.g., DMSO).

Aliquots of the stock solution are diluted into different aqueous buffer solutions covering a

range of pH values (e.g., pH 2, 7.4, and 9).

The solutions are incubated at a controlled temperature (e.g., 37°C) for specific time

intervals (e.g., 0, 2, 4, 8, 24 hours).

At each time point, a sample is taken and the reaction is quenched (e.g., by dilution with a

cold organic solvent).

The remaining concentration of Methyl isodrimeninol is quantified by a stability-indicating

HPLC method.

The percentage of compound remaining at each time point is calculated relative to the initial

concentration (t=0).
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In Vitro Permeability Assessment (Parallel Artificial
Membrane Permeability Assay - PAMPA)
Objective: To evaluate the passive permeability of Methyl isodrimeninol across an artificial

membrane, as a predictor of in vivo absorption.

Methodology:

A donor plate containing a solution of Methyl isodrimeninol in a suitable buffer (e.g., PBS

pH 7.4) is prepared.

An acceptor plate is filled with a buffer solution, which may contain a solubilizing agent to

create sink conditions.

A filter plate with a hydrophobic filter is coated with a lipid solution (e.g., lecithin in dodecane)

to form an artificial membrane.

The filter plate is placed on top of the acceptor plate, and the donor solution is added to the

top of the filter.

The assembly is incubated at room temperature for a defined period (e.g., 4-18 hours).

After incubation, the concentrations of Methyl isodrimeninol in the donor and acceptor

wells are determined by HPLC-UV/MS.

The effective permeability (Pe) is calculated from the concentration data.

Visualization of Key Pathways and Workflows
Proposed Anti-Inflammatory Signaling Pathway of
Isodrimeninol
Recent research suggests that isodrimeninol, a related compound, exerts its anti-inflammatory

effects by modulating the NF-κB signaling pathway. The following diagram illustrates this

proposed mechanism.
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Caption: Proposed mechanism of anti-inflammatory action of Isodrimeninol via inhibition of the

NF-κB pathway.

Experimental Workflow for Physicochemical
Characterization
The following diagram outlines a logical workflow for the comprehensive physicochemical

characterization of a new chemical entity like Methyl isodrimeninol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b586165?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

